molecular formula C11H20O B1655763 2,6-Nonadien-1-ol, 3,7-dimethyl- CAS No. 41865-30-9

2,6-Nonadien-1-ol, 3,7-dimethyl-

Cat. No. B1655763
CAS RN: 41865-30-9
M. Wt: 168.28 g/mol
InChI Key: ZEUWCZMRCKECEG-NSJFVGFPSA-N
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Description

2,6-Nonadien-1-ol, 3,7-dimethyl-, also known as 3,7-dimethylnona-1,6-dien-3-ol, is an organic compound. The molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 hydroxyl group(s), and 1 primary alcohol .


Synthesis Analysis

3,7-dimethylnona-1,6-dien-3-ol can be synthesized through chemical methods. A common method of preparation involves reacting fatty acids with certain reducing agents, followed by dehydration and deoxygenation processes .


Molecular Structure Analysis

The molecular structure of 2,6-Nonadien-1-ol, 3,7-dimethyl-, (E,Z) contains a total of 31 bond(s). There are 11 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 primary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-dimethylnona-1,6-dien-3-ol are as follows: It is a colorless to pale yellow liquid with an oily odor. It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water. Its molecular formula is C11H20O, and its molecular weight is 168.28. It has a density of 0.857±0.06 g/cm3 (at 20 ºC, 760 Torr), a boiling point of 132℃ (at 86 Torr), and a refractive index of 1.4603 (at 589.3 nm, 25℃) .

Scientific Research Applications

Catalytic Processes and Chemical Reactions

  • Selective Dimerization and Oligomerization : Studies have shown the development of selective dimerization reactions, such as the one involving 1,3-butadiene to produce 1,3,7-octatriene using palladium carbene catalysts, achieving unprecedented efficiency (Harkal et al., 2005). Similarly, metallocene complexes have been used for the dimerization or oligomerization of olefins, providing insights into the reaction mechanism and potential applications of olefin oligomers (Janiak, 2006).

  • Oxidation Studies : The autoxidation of linalool, a compound related to 2,6-Nonadien-1-ol, 3,7-dimethyl-, into hydroperoxides has been thoroughly investigated, revealing pathways for hydroperoxide formation and providing a theoretical framework for understanding these reactions (Bäcktorp et al., 2006).

Polymerization and Material Science

  • Polymerization Catalysis : Research into the polymerization of 1,3-dienes using chromium(II) catalysts has elucidated the chemo- and stereoselectivity of these processes, highlighting their potential for producing specific polymeric structures (Ricci et al., 2001).

Electrophilicity and Nucleophilicity Studies

  • Understanding Electrophilic/Nucleophilic Behavior : Investigations into the behavior of electron-deficient butadienes in Diels-Alder reactions have provided significant insights into electrophilic/nucleophilic interactions, offering a deeper understanding of reaction mechanisms and potential synthetic applications (Domingo et al., 2008).

properties

IUPAC Name

(2E,6E)-3,7-dimethylnona-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b10-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUWCZMRCKECEG-NSJFVGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CC/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068355
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41865-30-9
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041865309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
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Record name 2,6-Nonadien-1-ol, 3,7-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylnona-2,6-dien-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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